5,5-Bis(4-hydroxyphenyl)hydantoin

Description

Historical Context and Evolution of Hydantoin (B18101) Chemistry

The journey of hydantoin chemistry began in 1861 when Adolf von Baeyer first isolated the parent compound, hydantoin (or glycolylurea), during his research on uric acid. wikipedia.org He achieved this by hydrogenating allantoin. wikipedia.org A significant advancement came in 1873 when Friedrich Urech synthesized 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate (B1221674), a method now recognized as the Urech hydantoin synthesis. wikipedia.orgresearchgate.net This early work laid the foundation for the development of various synthetic routes to hydantoin derivatives. researchgate.netacs.org

Over the years, the field has expanded significantly, with the development of numerous methods for synthesizing hydantoins, ranging from classical approaches like the Bucherer-Bergs and Biltz syntheses to modern techniques such as multicomponent reactions. researchgate.net The versatility of the hydantoin scaffold has made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of numerous biologically active compounds. nih.govacs.org

Significance of the Hydantoin Core in Organic Synthesis

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic ureide. wikipedia.orgproquest.com Its structure is a cornerstone in organic synthesis due to its remarkable versatility. The hydantoin core possesses multiple sites for substitution, including two hydrogen bond acceptors and two hydrogen bond donors, allowing for the creation of a wide array of derivatives with diverse properties. nih.gov This structural flexibility makes hydantoins valuable scaffolds for developing new molecules. wisdomlib.org

The synthetic accessibility of the hydantoin core through well-established cyclization reactions further enhances its significance. nih.gov This ease of synthesis has facilitated the creation of extensive libraries of hydantoin derivatives for high-throughput screening in drug discovery programs. nih.gov Beyond pharmaceuticals, hydantoins are also utilized in polymer chemistry to develop materials with improved thermal stability and mechanical properties. chemimpex.com

Overview of Academic Research Trajectories for 5,5-Bis(4-hydroxyphenyl)hydantoin

Academic research on this compound has explored its potential in several areas. One significant area of investigation is its structural similarity to known anticonvulsant drugs like phenytoin (B1677684), which has prompted studies into its potential as a therapeutic agent for neurological disorders. ontosight.ai

Furthermore, research has extended into its application in polymer chemistry. chemimpex.com The compound's structure lends itself to being a monomer in the synthesis of specialty polymers, where it can impart enhanced thermal and mechanical characteristics. chemimpex.com The antioxidant properties stemming from the hydroxyphenyl groups have also been a subject of interest, particularly for applications where reducing oxidative stress is beneficial. chemimpex.com

Nomenclature and Structural Representation of this compound

The systematic name for this compound is 5,5-bis(4-hydroxyphenyl)imidazolidine-2,4-dione. ncats.io It is also known by other names such as p,p'-Hydroxyphenytoin. ncats.io

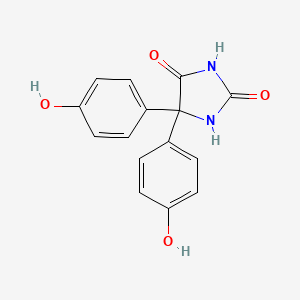

The chemical structure of this compound consists of a central five-membered hydantoin ring. Two phenyl groups are attached to the fifth carbon atom of this ring, and each of these phenyl groups has a hydroxyl (-OH) group at the para (4th) position. ontosight.ai

Table 1: Compound Names and Identifiers

| Name | Type |

|---|---|

| This compound | Common Name |

| p,p'-Hydroxyphenytoin | Preferred Name |

| 5,5-Bis(4-hydroxyphenyl)-2,4-imidazolidinedione | Systematic Name |

Table 2: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H12N2O4 | ontosight.ai |

| Molecular Weight | 284.27 g/mol | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

60348-77-8 |

|---|---|

Molecular Formula |

C15H12N2O4 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

5,5-bis(4-hydroxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O4/c18-11-5-1-9(2-6-11)15(13(20)16-14(21)17-15)10-3-7-12(19)8-4-10/h1-8,18-19H,(H2,16,17,20,21) |

InChI Key |

GBLWJPOZRJSBFQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O)O |

Other CAS No. |

60348-77-8 |

Synonyms |

5,5-bis(4-hydroxyphenyl)hydantoin 5,5-bis(4-OHPh)hydantoin |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Investigations of 5,5 Bis 4 Hydroxyphenyl Hydantoin

Reactivity of the Hydantoin (B18101) Ring System

The hydantoin ring, a core structural motif in 5,5-bis(4-hydroxyphenyl)hydantoin, exhibits reactivity at several positions, allowing for a variety of chemical modifications. The nitrogen atoms and the C-5 carbon are primary sites for substitution and condensation reactions.

N-Substitution Reactions

The hydantoin ring possesses two nitrogen atoms, an amide nitrogen at N-1 and an imide nitrogen at N-3, both of which are susceptible to alkylation. Due to the higher acidity of the proton at the N-3 position, this site is more readily alkylated under basic conditions compared to the N-1 position. jst.go.jp For instance, reacting phenytoin (B1677684) (5,5-diphenylhydantoin), a structural analog, with methyl iodide in the presence of a weak base like potassium carbonate leads to N-3 monomethylation. jst.go.jp The use of stronger bases, such as sodium hydride, can result in a mixture of the N-3-monomethylated and the dimethylated products. jst.go.jp

Achieving selective N-1 alkylation often requires specific strategies, such as using N-substituted starting materials for the hydantoin ring synthesis or employing a protection-deprotection sequence for the N-3 position. jst.go.jp However, direct N-1 selective alkylation of hydantoins like phenytoin has been achieved using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF), yielding the N-1-monomethylated product in good yields. jst.go.jp The acidity of the N-1 proton, influenced by the substituents at the C-5 position, plays a crucial role in this selectivity. For example, the two phenyl groups at C-5 of phenytoin are thought to activate the N-1 proton, making it more acidic. jst.go.jp

A variety of alkylating agents can be employed for N-substitution, including alkyl halides and tosylates, in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide. rsc.org

Table 1: Examples of N-Substitution Reactions of Hydantoins

| Hydantoin Derivative | Reagents and Conditions | Product(s) | Reference |

| Phenytoin (1a) | CH3I, K2CO3 | N3-monomethylated product (2) | jst.go.jp |

| Phenytoin (1a) | CH3I, NaH | Mixture of N3-monomethylated (2) and dimethylated (3) products | jst.go.jp |

| Phenytoin (1a) | CH3I, tBuOK, THF | N1-monomethylated product (4a) | jst.go.jp |

| 5-Methyl-5-phenylhydantoin (1b) | CH3I, tBuOK, THF | N1-methylated product (4b) | jst.go.jp |

| N(3)-substituted hydantoins | Alkyl halide or tosylate, NaH, DMF | N(1)-alkylated hydantoins | rsc.org |

C-5 Position Reactivity (e.g., Knoevenagel Condensations, Alkylation)

The C-5 position of the hydantoin ring, particularly when it bears hydrogen atoms, behaves as a reactive methylene (B1212753) group. thieme-connect.com This reactivity allows for various functionalization reactions, including Knoevenagel condensations and alkylations.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com In the context of hydantoins, the C-5 position can undergo Knoevenagel condensation with aldehydes to form 5-alkylidenehydantoins. thieme-connect.com This reaction introduces an exocyclic double bond at the C-5 position, which can enhance the acidity of the N-1 proton due to delocalization of the negative charge. thieme-connect.com The reaction is typically catalyzed by a weak base. wikipedia.org

Alkylation: The C-5 position of hydantoins can also be selectively alkylated. A highly efficient and environmentally friendly method for C-5 selective alkylation utilizes phase-transfer catalysis. nih.govacs.org This protocol employs a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB) under mild reaction conditions and is applicable to a wide range of electrophiles, including alkyl, allyl, propargyl, and benzyl (B1604629) halides. nih.govacs.org This method offers a direct route for the C-functionalization of pre-formed hydantoins. nih.gov

Reactivity and Functionalization of Phenolic Hydroxyl Groups

O-Functionalization Strategies (e.g., Esterification, Etherification)

The phenolic hydroxyl groups can undergo O-functionalization reactions such as esterification and etherification. These reactions can be used to modify the solubility, lipophilicity, and other physicochemical properties of the parent compound. For instance, enzymatic esterification of primary hydroxyl groups has been demonstrated for other biobased molecules, suggesting a potential route for selective functionalization. rsc.org

Role in Condensation and Addition Reactions

The phenolic hydroxyl groups are generally less reactive than aliphatic hydroxyl groups in reactions with isocyanates. mdpi.comresearchgate.net This difference in reactivity is attributed to the more pronounced acidic character of phenolic hydroxyls and steric hindrance. mdpi.comresearchgate.net In condensation reactions, the nucleophilic character of the phenolic oxygen plays a key role. For example, in the formation of polyurethanes, the oxygen of the hydroxyl group attacks the electrophilic carbon of an isocyanate group. mdpi.com

Addition reactions, which involve the breaking of a pi bond and the formation of two new sigma bonds, are another class of transformations where the phenolic hydroxyl groups could potentially participate, for instance, by influencing the reactivity of the aromatic ring or by acting as a proton source. youtube.comyoutube.com

Reaction Mechanism Elucidation

The synthesis of 5,5-disubstituted hydantoins, including this compound, can be achieved through various methods, with the Bucherer-Bergs reaction being one of the most common. ontosight.ainih.govnih.gov This multicomponent reaction involves the reaction of a ketone (in this case, 4,4'-dihydroxybenzophenone), cyanide, and ammonium (B1175870) carbonate (or a source of ammonia (B1221849) and carbon dioxide). nih.gov

The mechanism of the Bucherer-Bergs reaction is thought to proceed through the formation of an aminonitrile intermediate from the ketone, followed by reaction with cyanate (B1221674) (formed from urea (B33335) or ammonium carbonate) and subsequent cyclization to the hydantoin ring. nih.gov The reaction is generally not stereoselective for simple carbonyl substrates. nih.gov

Mechanistic studies of other hydantoin reactions, such as the Knoevenagel condensation, indicate that it proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org The catalyst, typically a weak base, facilitates the deprotonation of the active methylene group to form an enolate ion. wikipedia.org

Kinetic Studies of Key Transformations

Kinetic investigations of reactions involving hydantoins, including those structurally related to this compound, provide valuable insights into reaction rates and mechanisms. Key transformations often studied include the synthesis of the hydantoin ring, its hydrolysis, and various substitution reactions.

Hydrolysis of the hydantoin ring is another critical transformation that has been the subject of kinetic analysis. The hydrolysis can proceed via ring opening at different positions, and the rate is highly dependent on pH and temperature. For instance, in alkaline conditions, hydantoin can undergo ring opening to form a hydantoic acid intermediate, which can then be further hydrolyzed to an amino acid. acs.org A study on the hydrolysis of hydantoin to glycine (B1666218) demonstrated that the reaction follows a series reaction model, with the hydrolysis of hydantoin to hydantoic acid and its subsequent hydrolysis to glycine each having distinct rate constants (k1 and k2). acs.org The conversion rate of hydantoin can be very rapid, reaching almost 100% within 30 minutes at elevated temperatures. acs.org

The table below summarizes representative kinetic data for the hydrolysis of hydantoin, which can serve as a model for understanding the potential behavior of this compound under similar conditions.

| Reaction Temperature (K) | Hydantoin Conversion (at 30 min) | Glycine Yield (at 6 h) | Reference |

| 423.15 | ~100% | Highest | acs.org |

This table presents generalized data for hydantoin hydrolysis to illustrate kinetic trends.

Furthermore, kinetic measurements for the enantioselective synthesis of 5,5-disubstituted hydantoins using organocatalysts have shown a first-order rate dependence on both the hydantoin surrogate and the Michael acceptor. nih.gov Such studies are crucial for optimizing reaction conditions to achieve high yields and enantioselectivities.

Thermodynamic Analysis of Reaction Pathways

Thermodynamic analysis of reaction pathways provides crucial information about the feasibility and position of equilibrium for the transformations of this compound. The stability of the hydantoin ring and its substituted derivatives is a key thermodynamic consideration.

The synthesis of hydantoins, such as through the Bucherer-Bergs reaction, generally leads to thermodynamically stable products. mdpi.com The 5,5-disubstituted hydantoin ring is a thermodynamically favored structure. In the context of stereoisomers, for certain substituted hydantoins like 5-epi-hydantocidin, it has been observed that one epimer can be thermodynamically more stable than another. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the thermodynamics of hydantoin reactions. For example, DFT calculations have been used to understand the dynamic kinetic resolution in the enantioselective synthesis of thiohydantoins, where the relative energies of intermediates and transition states determine the stereochemical outcome. rsc.org These studies can elucidate the most energetically favorable reaction pathways.

The hydrolysis of the hydantoin ring, while kinetically accessible, is also subject to thermodynamic control. The equilibrium position will depend on the specific conditions (pH, temperature). Under certain conditions, the ring-opened hydantoic acid or the final amino acid product may be thermodynamically more stable than the parent hydantoin.

The table below illustrates the thermodynamic favorability of different hydantoin synthesis and transformation pathways based on general observations.

| Reaction | Thermodynamic Control | Product Stability | Reference |

| Bucherer-Bergs Synthesis | High | Thermodynamically controlled products are favored. | mdpi.com |

| Epimerization of 5-substituted hydantoins | Varies | One epimer may be thermodynamically more stable. | researchgate.net |

This table provides a qualitative overview of thermodynamic considerations in hydantoin chemistry.

Regioselectivity and Stereoselectivity in Chemical Reactions

The hydantoin ring of this compound possesses multiple reactive sites, leading to considerations of regioselectivity in its chemical transformations. Furthermore, while the parent molecule is achiral, reactions at the C5 position or involving chiral reagents can introduce stereochemical elements.

Regioselectivity:

The hydantoin ring has two nitrogen atoms (N1 and N3) that can potentially undergo substitution reactions, such as alkylation or arylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents on the hydantoin ring. For instance, N-arylation of hydantoins with aryl boronic acids mediated by copper(II) acetate (B1210297) has been shown to proceed with excellent regioselectivity, favoring substitution at the N3 position. organic-chemistry.org The steric hindrance around the nitrogen atoms can also play a crucial role in directing the incoming substituent. In some multicomponent reactions for the synthesis of hydantoin-based peptidomimetics, regioselectivity is dictated by the steric differences between two nucleophilic amino moieties. acs.orgnih.gov

All positions on the hydantoin ring are chemically reactive and can be functionalized. thieme-connect.com The C5 position, being a reactive methylene group in unsubstituted hydantoins, is suitable for base-catalyzed Knoevenagel condensation with aldehydes. thieme-connect.com

Stereoselectivity:

While this compound itself is achiral due to the two identical substituents at the C5 position, the principles of stereoselectivity are highly relevant to the broader class of 5,5-disubstituted hydantoins. The development of enantioselective methods for the synthesis of chiral 5,5-disubstituted hydantoins is a significant area of research, as these compounds are key skeletons in many drugs. rsc.org

Strategies for achieving stereoselectivity include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can facilitate the enantioselective synthesis of hydantoins. rsc.orgrsc.org For example, the enantioselective catalytic Urech hydantoin synthesis has been developed to produce thiohydantoins with high stereoselectivity. rsc.org

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. Dynamic kinetic resolution, where the unreacted enantiomer can racemize in situ, allows for theoretical yields of up to 100% of a single enantiomer. rsc.org

Diastereoselective Reactions: Enantioenriched 5-monosubstituted hydantoins can serve as chiral auxiliaries in various diastereoselective reactions. rsc.org

Asymmetric Hydrogenation: Prochiral hydantoins bearing an exocyclic double bond at the C5 position can be asymmetrically hydrogenated using chiral catalysts to produce enantioenriched 5-substituted hydantoins with high enantioselectivity. rsc.orgacs.org

The table below summarizes different approaches to achieve stereoselectivity in hydantoin chemistry.

| Method | Description | Achieved Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Hydrogenation of 5-alkylidenehydantoins using a Rh/f-spiroPhos complex. | Up to 99.9% ee | acs.org |

| Chiral Acid Catalysis | Condensation of glyoxals and ureas in the presence of a chiral phosphoric acid. | Up to 98:2 e.r. | rsc.org |

| Organocatalytic Michael Reaction | Using a squaramide-tertiary amine catalyst for the synthesis of 5,5-disubstituted hydantoins. | >95% ee | nih.gov |

This table showcases examples of stereoselective methods in hydantoin synthesis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5,5-Bis(4-hydroxyphenyl)hydantoin, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of its molecular architecture.

Multi-dimensional NMR techniques are indispensable for assigning the proton (¹H) and carbon (¹³C) signals, especially in complex molecules, by revealing through-bond correlations.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to identify protons that are directly attached to a specific carbon atom. columbia.edu For this compound, this technique would show correlations between the aromatic protons on the two phenyl rings and their corresponding carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the aromatic systems.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, COSY spectra would display cross-peaks between adjacent aromatic protons on the 4-hydroxyphenyl rings, confirming their connectivity and substitution pattern.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. For this molecule, key HMBC correlations would be observed from the aromatic protons to the non-protonated carbons, most importantly the C5 quaternary carbon of the hydantoin (B18101) ring, which links the two phenyl groups. Correlations from the N-H protons of the hydantoin ring to the carbonyl carbons (C2 and C4) would also be expected.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Information |

|---|---|---|

| HSQC | ¹H aromatic ↔ ¹³C aromatic | Assigns directly bonded C-H pairs in the phenyl rings. |

| COSY | ¹H aromatic ↔ ¹H aromatic | Confirms the ortho-coupling between adjacent protons on the phenyl rings. |

| HMBC | ¹H aromatic ↔ ¹³C quaternary (C5) | Confirms the connectivity of the phenyl rings to the hydantoin core. |

| HMBC | ¹H (N1-H, N3-H) ↔ ¹³C (C2, C4) | Confirms the structure of the hydantoin ring by linking NH protons to carbonyl carbons. |

While 2D correlation experiments establish the covalent bonding, techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide information about the through-space proximity of atoms, which is essential for determining the molecule's preferred three-dimensional shape or conformation. scispace.com

For hydantoin derivatives, the relative orientation of the substituents at the C5 position is of significant interest. scispace.com In this compound, NOE experiments (such as 1D-NOESY or 2D-ROESY) could reveal the spatial relationship between the protons of the two 4-hydroxyphenyl rings and the hydantoin core. The presence or absence of NOE signals between protons on different phenyl rings, or between phenyl protons and the N-H protons of the hydantoin ring, would indicate whether the molecule adopts a "folded" conformation, where the rings are close to each other, or an "extended" conformation. scispace.com Computational modeling is often used in conjunction with NMR data to refine the possible solution-state conformations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecular structure. The study of these fragmentation pathways is crucial for structural confirmation. nih.gov

For this compound, the fragmentation is expected to proceed through several key pathways:

Cleavage of the Hydantoin Ring: A common pathway for hydantoins involves the loss of isocyanic acid (HNCO) or carbon monoxide (CO) moieties from the heterocyclic ring.

Loss of Substituents: Cleavage of the bond between the C5 carbon and one of the 4-hydroxyphenyl rings can occur, leading to fragment ions corresponding to the hydantoin core or the substituted phenyl cation.

Rearrangements: Complex rearrangements can occur, leading to characteristic fragment ions that help in the identification of the parent compound.

Isotopic abundance analysis of the molecular ion cluster would confirm the presence and number of atoms like carbon, nitrogen, and oxygen based on the relative intensities of the M, M+1, and M+2 peaks.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Proposed Structure/Loss |

|---|---|

| 284 | [M]+• (Molecular Ion) |

| 241 | [M - HNCO]+• |

| 213 | [M - HNCO - CO]+• |

| 189 | [C₁₂H₉O₂]⁺ (Loss of hydroxyphenyl and hydantoin fragments) |

| 93 | [C₆H₅O]⁺ (Hydroxyphenyl cation) |

Note: The m/z values are nominal masses and would be determined with high precision in HRMS.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental composition and the unambiguous confirmation of the molecular formula of a compound. nih.gov

For this compound, the molecular formula is C₁₅H₁₂N₂O₄. HRMS would be used to measure the exact mass of its molecular ion and compare it to the calculated theoretical mass. A close match between the experimental and theoretical mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₄ |

| Calculated Exact Mass ([M+H]⁺) | 285.0819 |

| Expected Measurement | An experimental m/z value within a narrow tolerance (e.g., ± 0.001 Da) of the calculated mass. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and analyzing chemical bonding within a compound. The analysis of this compound can be effectively compared to its well-studied parent compound, 5,5-diphenylhydantoin. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric vibrations and provides complementary information to IR spectroscopy.

For this compound, the key vibrational features would include:

O-H Vibrations: A broad, strong absorption in the IR spectrum around 3200-3600 cm⁻¹ due to the stretching of the phenolic hydroxyl (O-H) groups.

N-H Vibrations: Stretching vibrations of the N-H groups in the hydantoin ring, typically observed in the 3100-3300 cm⁻¹ region. researchgate.net

C=O Vibrations: Two distinct, strong absorption bands in the IR spectrum between 1700 and 1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups in the hydantoin ring. researchgate.net

C=C Vibrations: Aromatic C=C stretching vibrations from the phenyl rings, appearing in the 1450-1610 cm⁻¹ region.

C-O Vibrations: A strong C-O stretching band from the phenolic group, typically found around 1200-1260 cm⁻¹.

The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the phenyl rings, such as the ring breathing mode around 1000 cm⁻¹. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound (Predicted based on analogs)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Phenolic O-H stretch | 3200-3600 | IR |

| Hydantoin N-H stretch | 3100-3300 | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Hydantoin C=O stretch | 1700-1780 | IR, Raman |

| Aromatic C=C stretch | 1450-1610 | IR, Raman |

| Phenolic C-O stretch | 1200-1260 | IR |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

Source: Predictions are based on general functional group regions and data from analogous compounds like 5,5-diphenylhydantoin. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the detailed molecular structure, conformational analysis, and intermolecular interactions of pharmaceutical compounds such as this compound. The solid-state structure, governed by factors like hydrogen bonding and crystal packing, significantly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability.

While a specific, publicly available crystal structure for this compound has not been identified in comprehensive searches of crystallographic databases, the extensive body of research on related hydantoin derivatives allows for a detailed and scientifically grounded discussion of its expected structural characteristics. The foundational hydantoin ring, with its two N-H groups and two carbonyl groups, provides a robust framework for predictable and varied intermolecular interactions.

The molecular structure of this compound, featuring two hydroxyl groups and the hydantoin moiety, is rich in hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H). These functional groups are anticipated to be the primary drivers of the supramolecular assembly in its crystalline form.

In the solid state, hydantoin and its derivatives consistently exhibit well-defined hydrogen-bonding patterns. The N-H groups of the hydantoin ring typically form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. This interaction often leads to the formation of characteristic supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. Common synthons observed in hydantoin structures include dimers, chains, and more complex networks.

For this compound, the presence of the phenolic hydroxyl groups introduces additional possibilities for hydrogen bonding. These hydroxyl groups can act as both donors and acceptors, leading to a more intricate and robust three-dimensional hydrogen-bonded network. It is highly probable that the hydroxyl groups will engage in hydrogen bonding with the carbonyl oxygens of the hydantoin ring, the nitrogen atoms of adjacent hydantoin rings, or the hydroxyl groups of neighboring molecules.

Interactive Data Table: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| N1-H | C2=O of another molecule | Intermolecular Hydrogen Bond | Dimer, Chain |

| N3-H | C4=O of another molecule | Intermolecular Hydrogen Bond | Dimer, Chain |

| Phenolic O-H | C2=O of another molecule | Intermolecular Hydrogen Bond | Extended Network |

| Phenolic O-H | C4=O of another molecule | Intermolecular Hydrogen Bond | Extended Network |

| Phenolic O-H | N1/N3 of another molecule | Intermolecular Hydrogen Bond | Extended Network |

| Phenolic O-H | Phenolic O of another molecule | Intermolecular Hydrogen Bond | Extended Network |

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of critical importance in the pharmaceutical industry. While there are no specific studies documenting polymorphism for this compound, the potential for its existence is high due to the molecule's conformational flexibility and the variety of possible hydrogen-bonding arrangements.

The two hydroxyphenyl rings attached to the C5 position of the hydantoin core can rotate, leading to different molecular conformations that could pack into distinct crystal lattices. Furthermore, the versatile hydrogen-bonding capabilities of the molecule can give rise to different supramolecular assemblies, each corresponding to a unique polymorphic form.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, crystal engineering principles could be applied to intentionally produce different polymorphs or co-crystals. By introducing co-forming molecules that can interact with the hydantoin derivative through hydrogen bonding or other non-covalent interactions, it may be possible to systematically modify the crystal structure and, consequently, its physical properties.

For instance, co-crystallization with other molecules containing complementary hydrogen-bonding functionalities, such as pyridines or carboxylic acids, could lead to the formation of novel crystalline phases with altered solubility or stability profiles. Such studies would be invaluable for understanding the structure-property relationships of this important metabolite of phenytoin (B1677684). The exploration of the polymorphic landscape and the application of crystal engineering strategies to this compound remain promising areas for future research.

Future Research Directions and Unexplored Chemical Spaces

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 5,5-disubstituted hydantoins often relies on the Bucherer–Bergs reaction, a multicomponent process involving a ketone, potassium cyanide, and ammonium (B1175870) carbonate. tandfonline.comelectronicsandbooks.com While effective, this method often requires harsh conditions and utilizes toxic reagents. Future research must prioritize the development of more sustainable and efficient synthetic pathways to access 5,5-Bis(4-hydroxyphenyl)hydantoin.

Table 1: Comparison of Synthetic Routes for Hydantoin (B18101) Scaffolds

| Synthetic Method | Description | Potential Advantages for this compound | Key Research Focus |

|---|---|---|---|

| Bucherer-Bergs Reaction | A classical one-pot multicomponent reaction of a ketone (4,4'-dihydroxybenzophenone), cyanide, and ammonium carbonate. electronicsandbooks.comresearchgate.net | Well-established and high convergence. | Optimization to reduce toxic cyanide use and improve yields. |

| Flow Chemistry | Continuous processing in a microreactor system. chemrxiv.org | Enhanced safety, improved heat and mass transfer, easy scalability. | Development of a continuous flow protocol from starting materials. |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force (e.g., ball milling). nih.gov | Reduced solvent waste, potential for novel reactivity, energy efficiency. | Screening reaction conditions and catalysts for solid-state synthesis. |

| Catalytic Multicomponent Reactions | Using advanced catalysts (e.g., metal or organocatalysts) to facilitate the convergence of three or more starting materials. thieme-connect.com | Milder reaction conditions, higher atom economy, potential for asymmetric synthesis. | Discovery of novel catalysts effective for the specific substrates. |

Exploration of Unconventional Derivatization Strategies

The this compound molecule possesses several reactive sites amenable to derivatization: the N1 and N3 positions of the hydantoin ring and the two phenolic hydroxyl groups. rsc.orgthieme-connect.com While standard alkylation and acylation reactions are feasible, future research should focus on more sophisticated and unconventional strategies to create a diverse library of new chemical entities.

Late-stage functionalization techniques could enable the precise modification of the core structure without the need for de novo synthesis. This includes C-H activation methods to functionalize the phenyl rings or selective enzymatic modifications. Another promising avenue is the application of click chemistry, using the phenolic hydroxyls as handles to attach a wide range of functional moieties, such as polymers, biomolecules, or reporter tags, in a highly efficient and specific manner. These strategies would allow for the rapid generation of derivatives with tailored properties.

Table 2: Potential Derivatization Strategies

| Reactive Site | Unconventional Strategy | Potential Reagents/Reactions | Resulting Functionality |

|---|---|---|---|

| N1/N3 Amide | Transition-metal catalyzed cross-coupling | Aryl halides, vinyl triflates | Introduction of complex aromatic or unsaturated groups. |

| Phenolic OH | Click Chemistry (e.g., CuAAC) | Alkynyl-tagged molecules + Azide-functionalized scaffold (or vice versa) | Conjugation to polymers, fluorophores, or bioactive molecules. |

| Phenolic OH | Etherification with functional linkers | Bifunctional linkers (e.g., with terminal esters, amines) | Scaffolds for building block synthesis or polymer precursors. |

| Aromatic Rings | Late-stage C-H functionalization | Directed or non-directed catalytic C-H activation | Installation of new substituents (e.g., alkyl, aryl, halogen) directly on the phenyl rings. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling is a critical and underexplored area.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals, providing insights into its reactivity and kinetic stability. nih.gov Such studies can help predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of derivatization strategies. researchgate.net Furthermore, molecular dynamics simulations could model how derivatives of this compound interact with other molecules or materials, predicting their behavior in solution or their potential to self-assemble. This predictive power can rationalize structure-property relationships and prioritize the synthesis of candidates with the most promising characteristics for specific applications. bg.ac.rs

Design of Highly Functionalized Hydantoin Scaffolds for Specific Chemical Applications

The inherent functionality of this compound makes it an ideal starting point for the design of highly specialized chemical scaffolds. nih.gov By strategically modifying the core structure, new molecules can be engineered for targeted applications in materials science and polymer chemistry.

For example, converting the two phenolic hydroxyl groups into polymerizable moieties, such as acrylates or epoxides, could transform the molecule into a crosslinking agent for creating high-performance polymers with enhanced thermal stability and rigidity. The introduction of specific binding sites through derivatization could lead to the development of novel chemosensors for detecting metal ions or anions. rsc.org The design process would involve a synergistic approach, combining computational predictions with targeted synthesis to create scaffolds where the hydantoin core provides a rigid and stable framework, and the peripheral functional groups dictate the specific application.

Table 3: Functionalized Scaffolds and Potential Applications

| Functionalization Strategy | Target Application | Key Molecular Feature |

|---|---|---|

| Conversion of OH groups to diacrylates or diepoxides | High-performance polymers, epoxy resins | Creates a rigid, aromatic cross-linking monomer. |

| Attachment of long alkyl chains to N1/N3 positions | Organogelators, liquid crystals | Induces self-assembly through van der Waals and H-bonding interactions. |

| Introduction of ionophoric groups on phenyl rings | Chemosensors | Provides specific binding sites for target analytes. |

| Polymerization from phenolic oxygen atoms | Synthesis of poly(aryl ether)s | Incorporates the rigid hydantoin core into a polymer backbone. |

Integration into Emerging Chemical Technologies (e.g., Catalysis, Supramolecular Chemistry)

The future of this compound also lies in its integration into emerging chemical technologies. Its structure is well-suited for applications in both catalysis and supramolecular chemistry.

In catalysis, the molecule could be functionalized with phosphine (B1218219) or N-heterocyclic carbene precursors to serve as a bidentate ligand for transition metal catalysts. researchgate.net The rigid backbone and defined geometry could impart unique selectivity in catalytic transformations.

In supramolecular chemistry, the hydantoin core is an excellent motif for forming predictable hydrogen-bonding networks. tandfonline.comelectronicsandbooks.com The two N-H donors and two carbonyl acceptors of the hydantoin ring, combined with the hydrogen-bonding capabilities of the phenolic groups, can drive the self-assembly of molecules into higher-order structures. researchgate.net This could be exploited to create supramolecular polymers, responsive gels, or columnar liquid crystals, where the bulk properties are controlled by the specific non-covalent interactions of the molecular building blocks. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5,5-Bis(4-hydroxyphenyl)hydantoin, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization of substituted benzils with urea derivatives under acidic or basic conditions. Ultrasound-assisted methods (20–50 kHz, 30–60°C) reduce reaction times from hours to minutes while maintaining yields >85% . Key parameters include solvent choice (ethanol/water mixtures for green chemistry), stoichiometric ratios (1:1 benzil-to-urea), and catalyst selection (e.g., KOH for base-mediated reactions) . Purification typically involves recrystallization from ethanol or column chromatography for high-purity (>97%) samples .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- FT-IR : Confirm carbonyl (C=O) stretches at ~1750 cm⁻¹ and hydroxyl (O-H) vibrations at 3200–3400 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and hydantoin ring carbons (δ 155–160 ppm for C=O) are diagnostic. Deuterated DMSO or CDCl₃ is preferred for solubility .

- LC-MS : ESI+ mode detects [M+H]⁺ ions (m/z ~345 for C₁₇H₁₄N₂O₃) to confirm molecular weight .

Advanced Research Questions

Q. How can continuous-flow systems improve the scalability of this compound synthesis while adhering to green chemistry principles?

- Methodology : Microreactors (e.g., silicon-glass chips) enable rapid heat transfer and mixing, reducing side reactions. Flow rates of 0.5–2 mL/min and residence times <10 minutes optimize throughput. Coupling with in-line FT-IR or UV-Vis monitors real-time conversion . Solvent recycling (e.g., ethanol) and catalyst immobilization (e.g., SiO₂-supported KOH) reduce waste . Pilot studies report 90% yield at 100 g/day scale .

Q. What structure-activity relationships (SARs) govern the pharmacological activity of this compound derivatives?

- Methodology :

- Substitution at N3 : Alkyl chains (e.g., butyl or allyl) enhance lipophilicity (logP >2.5), improving blood-brain barrier penetration. Thiohydantoin analogs (S replacing O at C2) show 10-fold higher CB1 receptor affinity (IC₅₀ <50 nM) .

- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., Br, I) at the 4-position increase metabolic stability (t₁/₂ >24 hrs in hepatic microsomes) .

- In Silico Modeling : Molecular electrostatic potential (MEP) maps predict binding to sodium channels, validated via patch-clamp assays .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

- Methodology :

- Comparative Metabolomics : Use LC-HRMS to identify species-specific metabolites (e.g., 4-HPPH in human hepatocytes vs. hydroxylated derivatives in rodents) .

- Enzyme Inhibition Studies : Co-incubate with CYP2C9/19 inhibitors (e.g., sulfaphenazole) to isolate dominant metabolic pathways .

- Cross-Model Validation : Compare microsomal stability (human vs. rat) and correlate with in vivo PK data (AUC, Cmax) using compartmental modeling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.